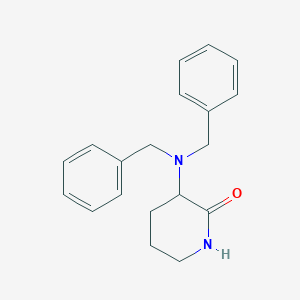

(S)-3-(dibenzylamino)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-(dibenzylamino)piperidin-2-one |

InChI |

InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22) |

InChI Key |

KISOIOBURBIATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for S 3 Dibenzylamino Piperidin 2 One and Analogous Chiral Piperidin 2 Ones

Strategies for Stereoselective Formation of the Piperidin-2-one Ring System

The construction of the chiral piperidin-2-one scaffold can be achieved through a variety of synthetic approaches, broadly categorized into de novo cyclization methods and modifications of pre-existing ring systems. These strategies aim to control the stereochemistry at the C3 position, as exemplified in the target molecule (S)-3-(dibenzylamino)piperidin-2-one.

De Novo Asymmetric Cyclization Approaches

De novo strategies involve the construction of the piperidin-2-one ring from acyclic precursors, where the key stereocenter is established during the cyclization process. These methods offer high flexibility in introducing various substituents onto the lactam ring.

Catalytic asymmetric [4+2]-cycloaddition reactions, such as the aza-Diels-Alder reaction, represent a powerful tool for the synthesis of N-containing six-membered heterocycles. rsc.org While these reactions typically yield tetrahydropyridines, the resulting products can be further oxidized to the corresponding piperidin-2-ones. The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, allows for high enantioselectivity in the formation of the heterocyclic ring. rsc.orgnih.govrsc.org For instance, the reaction of 1-azadienes with nitro-alkenes catalyzed by a zinc catalyst with a chiral bis(oxazoline) ligand (F-BOPA) has been shown to produce highly substituted piperidines with excellent diastereo- and enantioselectivity. researchgate.net A stepwise mechanism involving a Michael-type addition followed by cyclization is often implicated in these transformations. researchgate.net

A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has also been employed to access polysubstituted piperidines. nih.gov This method brings together an alkyne, an alkene, and an isocyanate, with two of the components linked by a removable tether, to construct the piperidine (B6355638) scaffold with high enantioselectivity. nih.gov Subsequent cleavage of the tether provides access to functionalized piperidines that can be precursors to piperidin-2-ones.

Table 1: Examples of Catalytic Asymmetric Cycloadditions for Piperidine Synthesis

| Catalyst/Ligand | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Zn/F-BOPA | 1-Azadiene and Nitro-alkene | Piperidine | High | High |

| Rh(I)/Chiral Ligand | Alkyne, Alkene, Isocyanate | Piperidine | >19:1 | High |

| Chiral Phosphoric Acid | Diene and Aldehyde | Dihydropyran | - | High |

This table presents generalized findings from analogous cycloaddition reactions that form six-membered rings, which are precursors to the target lactam structure.

Intramolecular cyclization cascades offer an efficient route to complex heterocyclic systems in a single synthetic operation. An asymmetric 'Clip-Cycle' approach has been developed for the synthesis of 3-spiropiperidines, which involves an initial E-selective cross-metathesis (the 'Clip' step) followed by an intramolecular asymmetric aza-Michael cyclization (the 'Cycle' step) promoted by a chiral phosphoric acid catalyst. rsc.orgrsc.org This methodology has demonstrated the ability to generate spiropiperidines in good yields and with high enantiomeric ratios. rsc.org

Another powerful strategy involves a three-component cascade coupling reaction to assemble a functionalized piperidinone skeleton in one pot. nih.gov This approach has been successfully applied to the synthesis of a potent aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. nih.gov The key steps involve a highly enantioselective Michael addition to form a chiral nitro diester, followed by a cascade coupling to construct the piperidinone ring. nih.gov

Enzymatic C-H amidation has emerged as a novel and powerful strategy for the asymmetric synthesis of various lactams, including β-, γ-, and δ-lactams (piperidin-2-ones). nih.govescholarship.orgresearchgate.netnih.gov Engineered myoglobin variants have been shown to be excellent biocatalysts for the intramolecular C-H amidation of readily available dioxazolone reagents, affording the desired lactam products in high yields and with excellent enantioselectivity. nih.govescholarship.orgresearchgate.netnih.gov This chemoenzymatic approach provides a direct and highly stereoselective route to chiral piperidin-2-ones. nih.govescholarship.orgresearchgate.netnih.gov

Table 2: Enzymatic C-H Amidation for δ-Lactam Synthesis

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| Aryl-substituted dioxazolone | Engineered Myoglobin | δ-Lactam | 45-93% | 90-99% |

| Alkyl-substituted dioxazolone | Engineered Myoglobin | δ-Lactam | 78% | 99% |

Data generalized from studies on enzymatic C-H amidation for the synthesis of various δ-lactams. nih.gov

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com In the context of piperidin-2-one synthesis, a chiral auxiliary can be temporarily attached to an acyclic precursor to direct the stereochemical outcome of the cyclization reaction.

Table 3: Diastereoselective Alkylation using a Chiral Auxiliary

| Substrate | Base (eq.) | Product Diastereomeric Ratio (S:R at C3) | Yield of Methylation |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | s-BuLi (2.5) | Single isomer | 91% (overall) |

| (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one | s-BuLi (1.5) | 1:2.5 | 90% |

Data from the asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net

Hydrogenation and Reductive Amination Routes to Chiral Piperidines and Piperidin-2-ones

Asymmetric hydrogenation and reductive amination of unsaturated precursors are highly efficient methods for the synthesis of chiral piperidines and their derivatives. These methods often utilize chiral catalysts to achieve high levels of enantioselectivity.

Rhodium-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates has been developed to provide access to α- and β-amino phosphonic acids with excellent yields and enantioselectivities. rsc.org A similar strategy could be envisioned for the asymmetric hydrogenation of a suitable enamide precursor to introduce the chiral amino group at the C3 position of the piperidin-2-one ring.

Furthermore, enzymatic reductive amination offers a green and highly selective alternative. Transaminases have been successfully employed for the asymmetric synthesis of (R)-3-amino piperidine derivatives from 3-piperidone precursors. scispace.comgoogle.com This biocatalytic approach is characterized by high product concentrations, excellent optical purity, mild reaction conditions, and environmental friendliness. scispace.comgoogle.com The use of a transaminase from Mycobacterium vanbaalenii PYR-1 has been reported to efficiently catalyze the amination of 3-piperidone derivatives to afford the corresponding (R)-3-amino piperidines. google.com Similarly, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been developed for the synthesis of protected 3-aminopiperidines from amino alcohol precursors. rsc.orgresearchgate.net These methods provide direct access to the chiral 3-aminopiperidine core, which can then be further elaborated to the desired this compound.

A double reductive amination (DRA) approach on dicarbonyl compounds, often derived from sugars, is another versatile method for constructing the piperidine skeleton with control over the stereochemistry of hydroxyl groups. chim.it

Table 4: Enzymatic Asymmetric Amination for 3-Aminopiperidine Synthesis

| Enzyme | Substrate | Product | Optical Purity (e.e.) |

| Transaminase (Mycobacterium vanbaalenii PYR-1) | 3-Piperidone derivative | (R)-3-Aminopiperidine derivative | High |

| Galactose Oxidase / Imine Reductase Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | High |

This table summarizes the application of enzymatic methods for the synthesis of the chiral 3-aminopiperidine core structure.

Ring Rearrangements and Transformations Leading to Substituted Piperidin-2-ones

The construction of the core piperidin-2-one (δ-lactam) ring is a foundational step in the synthesis of the target molecule. While direct cyclization of linear precursors is common, ring rearrangement and transformation strategies offer alternative and sometimes more stereocontrolled pathways to this key heterocyclic scaffold. These methods often involve the expansion of smaller rings or the intramolecular reorganization of suitably functionalized acyclic or cyclic precursors.

One prominent strategy involves the intramolecular cyclization of functionalized amino acids. For instance, δ-amino carboxylates can undergo lactamization to form the six-membered piperidin-2-one ring. More advanced methods leverage radical-mediated cyclizations. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines, although competitive side reactions can sometimes occur. nih.gov Similarly, palladium-promoted oxidative annulation of alkyl amides and dienes represents a formal [4+2] cycloaddition to construct the piperidine framework through C(sp³)-H bond activation. nih.gov

Ring expansion methodologies, while less common for direct piperidin-2-one synthesis, provide a conceptual basis for forming six-membered rings from more readily available five-membered precursors. unipa.it These transformations underscore the versatility of modern synthetic methods in assembling the fundamental lactam core required for subsequent functionalization.

Stereospecific Introduction and Functionalization of the Dibenzylamino Moiety

Once the piperidin-2-one scaffold is established, the principal challenge lies in the stereospecific installation of the dibenzylamino group at the C-3 position to yield the desired (S)-enantiomer. This can be achieved by either directly forming the C-N bond at the C-3 position with stereocontrol or by functionalizing a pre-existing chiral amine at that position.

Directly introducing an amino group at the C-3 position of a piperidin-2-one ring with high stereocontrol is a highly efficient strategy. Modern synthetic methods, particularly those involving catalytic C-H functionalization, are at the forefront of this approach.

Enzymatic C-H amidation has emerged as a powerful tool for creating chiral lactams. researchgate.net Engineered hemoprotein enzymes, such as myoglobin variants, can catalyze intramolecular C-H amidation reactions using dioxazolone reagents as nitrene sources. researchgate.netnih.gov This biocatalytic method can produce δ-lactams with high yields and excellent enantioselectivity (up to 99% ee). researchgate.net By designing a substrate with a C-H bond at the appropriate position for cyclization, this method can directly establish the chiral C-3 amine precursor. nih.govdntb.gov.ua

Transition-metal catalysis offers another route. For example, rhodium-catalyzed C-H amination, utilizing catalysts like Rh₂(esp)₂, can achieve intermolecular amination of C(sp³)-H bonds. acs.org By employing chiral ligands or, more recently, ion-paired catalysts combining an anionic rhodium complex with a chiral cation derived from cinchona alkaloids, enantioselective amination of C-H bonds can be achieved, providing a potential pathway to enantiopure 3-aminopiperidin-2-one (B154931) precursors. acs.org

An alternative and widely used strategy begins with an enantiopure precursor, (S)-3-aminopiperidin-2-one. chemimpex.com This chiral building block can then be elaborated to the final product by installing the two benzyl (B1604629) groups onto the primary amine. This N,N-dibenzylation is typically accomplished through one of two reliable methods: direct alkylation or reductive amination.

Reductive amination is a one-pot procedure that involves the reaction of the primary amine with two equivalents of benzaldehyde to form an intermediate imine (and subsequently an enamine or hemiaminal), which is then reduced in situ to the tertiary amine. wikipedia.orgorganic-chemistry.org This method avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. organic-chemistry.orgsigmaaldrich.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of a wide range of functional groups. wikipedia.org

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective for imines over carbonyls, does not require pH control. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at acidic pH; toxicity of cyanide byproducts is a concern. wikipedia.orgmasterorganicchemistry.com |

| α-Picoline-Borane | MeOH, Water, or neat | Mild and can be used in aqueous or solvent-free conditions. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (EtOH), Methanol (MeOH) | "Green" method, but may be sensitive to other functional groups. wikipedia.org |

Direct alkylation with an agent like benzyl bromide (BnBr) is also feasible. This reaction typically requires a non-nucleophilic base to neutralize the HBr formed during the reaction. However, careful control of stoichiometry is necessary to prevent the formation of a quaternary benzylammonium salt.

To ensure the correct (S)-configuration at the C-3 position during the synthesis, chiral auxiliaries are frequently employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction before being cleaved.

In the context of piperidin-2-one synthesis, an Evans-type oxazolidinone or a pseudoephedrine-based auxiliary can be attached to the lactam nitrogen. wikipedia.org The presence of this bulky, stereochemically defined group effectively blocks one face of the molecule. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate). The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face, resulting in the formation of a new C-N bond with a high degree of diastereoselectivity. researchgate.net Subsequent steps involve the transformation of the newly introduced nitrogen functionality into a primary amine (if necessary) and the removal of the chiral auxiliary, typically through hydrolysis or reduction, to reveal the enantiopure (S)-3-aminopiperidin-2-one precursor. wikipedia.org

Deracemization and Kinetic Resolution Approaches for Enantiopure this compound Precursors

When an asymmetric synthesis is not employed from the outset, a racemic mixture of a key precursor, such as N-protected 3-aminopiperidin-2-one, may be produced. In such cases, deracemization or kinetic resolution techniques are essential to isolate the desired (S)-enantiomer.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. ethz.ch Enzymatic kinetic resolution is a particularly powerful and widely used method due to the high stereoselectivity of enzymes. nih.gov Lipases are commonly used to resolve racemic amines or alcohols through selective acylation. nih.govacs.org For a racemic precursor like N-Boc-3-aminopiperidin-2-one, a lipase (e.g., from Candida antarctica) can selectively catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated and unreacted enantiomers can then be separated chromatographically. whiterose.ac.ukacs.org

An alternative and more direct biocatalytic approach is the use of transaminase enzymes. This strategy constitutes an asymmetric synthesis rather than a resolution. A prochiral ketone, such as N-Boc-piperidin-3-one, can be subjected to an asymmetric amination reaction catalyzed by a transaminase. google.com Using an amine donor, the enzyme selectively produces one enantiomer of the amine product, in this case, (S)-N-Boc-3-aminopiperidin-2-one, with very high optical purity. google.comscispace.com This method is highly efficient as it can theoretically convert 100% of the starting material into the desired enantiopure product.

| Method | Enzyme Class | Substrate | Principle |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase | Racemic N-protected 3-aminopiperidin-2-one | Selective acylation of one enantiomer, allowing separation from the unreacted enantiomer. nih.govacs.org |

| Asymmetric Amination | Transaminase (ω-TA) | Prochiral N-protected piperidin-3-one | Direct, stereoselective conversion of a ketone to a chiral amine. google.comscispace.com |

Reaction Chemistry of S 3 Dibenzylamino Piperidin 2 One and Its Stereoisomers

Reactivity at the Lactam Carbonyl Center

The lactam carbonyl group in (S)-3-(dibenzylamino)piperidin-2-one is a key site for various chemical transformations, including nucleophilic additions, substitutions, reductions, and oxidations.

Nucleophilic Additions and Substitutions

While specific examples of nucleophilic additions directly to the lactam carbonyl of this compound are not extensively documented in publicly available literature, the general reactivity of δ-lactams suggests that this center is susceptible to attack by strong nucleophiles. Such reactions would typically require activation of the carbonyl group, for instance, through N-acylation or treatment with strong Lewis acids. The resulting tetrahedral intermediate could then undergo subsequent transformations, potentially leading to ring-opened products or the introduction of substituents at the C-2 position.

Reductions and Oxidations

The reduction of the lactam carbonyl in 3-aminopiperidin-2-one (B154931) derivatives is a well-established transformation. For instance, (R)-3-aminopiperidin-2-one hydrochloride can be effectively reduced to the corresponding (R)-3-aminopiperidine dihydrochloride (B599025) using powerful reducing agents like lithium aluminum hydride. google.com This reaction proceeds via the conversion of the amide to a diamine, thereby removing the carbonyl functionality entirely.

| Substrate | Reagent | Product | Reference |

| (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride | (R)-3-aminopiperidine dihydrochloride | google.com |

Oxidation reactions at the lactam carbonyl are less common but can be achieved with potent oxidizing agents. For related piperidin-2-one structures, reagents such as potassium permanganate (B83412) or hydrogen peroxide have been noted to effect oxidation, although the specific outcomes for this compound are not detailed.

Transformations Involving the Chiral α-Carbon at C-3

The C-3 position, being a chiral center adjacent to both the lactam carbonyl and the dibenzylamino group, is a focal point for stereoselective functionalization and is also susceptible to epimerization under certain conditions.

Epimerization Studies and Control

The α-proton at the C-3 position of 3-aminopiperidin-2-one derivatives is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in epimerization. This process is a significant consideration in reactions involving basic conditions, as it can lead to a loss of stereochemical integrity. Control of epimerization is crucial and can often be achieved by careful selection of reaction conditions, such as the use of non-coordinating bases at low temperatures. Racemization-free reductive amination techniques have been developed for the synthesis of related 3-amino-4-substituted piperidin-2-ones, highlighting the importance of mitigating this side reaction. nih.gov

Chemical Modifications of the Dibenzylamino Substituent

The dibenzylamino group at the C-3 position serves as a protecting group for the primary amine and can be modified or removed to unmask the amine for further functionalization.

The primary chemical modification of the dibenzylamino group is its removal through debenzylation. This is most commonly achieved via catalytic hydrogenation. For instance, debenzylation of related N-dibenzyl protected β-lactam pseudopeptides has been successfully carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov This method is generally clean and efficient, yielding the deprotected amine.

| Reaction | Reagents and Conditions | Outcome | Reference |

| N-Debenzylation | H₂, Pd/C, 5% EtOH/EtOAc | Removal of both benzyl (B1604629) groups to yield the primary amine. | nih.gov |

| N-Debenzylation | KOtBu, DMSO, O₂ | An alternative method for N-debenzylation of various nitrogen heterocycles. | researchgate.net |

Alternative methods for debenzylation that avoid the use of hydrogenolysis are also available, which can be advantageous when other functional groups sensitive to reduction are present in the molecule. One such method employs potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of a variety of nitrogen-containing heterocycles. researchgate.net

Once the primary amine is unmasked, it can undergo a wide range of reactions, such as acylation to form amides. For example, 3-amino-2-piperidone can be used to synthesize N-(2-oxopiperidin-3-yl)dodecanamide. medchemexpress.com

Deprotection and Derivatization Reactions

The dibenzylamino group serves as a common protecting group for the amine functionality. Its removal (deprotection) and the subsequent modification (derivatization) of the resulting secondary amine or the lactam itself are fundamental transformations.

Deprotection

The removal of the N-benzyl groups is a critical step for further functionalization. The most common method for debenzylation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov For instance, the deprotection of N,N-dibenzyl groups on similar β-lactam structures has been successfully achieved using 5% Pd/C in a mixture of ethyl acetate (B1210297) and ethanol. nih.gov

Alternative conditions may be required for complex substrates. In some cases, acidic conditions have been found to facilitate the cleavage of an N-benzyl group, particularly from a double-protected nitrogen atom (e.g., N-Boc, N-Bn). researchgate.net

Table 1: Representative Conditions for N-Benzyl Deprotection

| Reagents/Catalyst | Solvent | Conditions | Comments | Source(s) |

| H₂, 5% Pd/C | EtOH/EtOAc | Room Temperature | Standard method for N,N-dibenzyl deprotection. | nih.gov |

| Trifluoroacetic Acid (TFA) | - | Mild Conditions | Used for cleaving chiral benzyl amine auxiliaries. | rsc.org |

| Acetic Acid | Toluene | Elevated Temperature | Facilitates N-Bn deprotection from hindered or double-protected amines. | researchgate.net |

Derivatization

Once the dibenzylamino group is removed to yield (S)-3-aminopiperidin-2-one, the resulting secondary amine is a key site for derivatization. This amine can react with various electrophiles to form a wide array of derivatives. For analytical purposes, such as chiral HPLC, 3-aminopiperidine is often derivatized using reagents like benzoyl chloride or para-toluene sulfonyl chloride (PTSC) to introduce a UV-active chromophore. google.comresearchgate.net

Synthetically, the free amine provides a handle for building molecular complexity. The N-Boc (tert-butoxycarbonyl) protected version, 3-(N-Boc-amino)piperidine, is a versatile intermediate for synthesizing various analogs through selective modifications. niscpr.res.in Furthermore, the lactam nitrogen of the piperidin-2-one ring can also be a site for derivatization, influencing the compound's properties and reactivity. nih.gov

Ligand Exchange and Coordination Chemistry

The structure of this compound contains multiple potential electron-donating atoms, specifically the tertiary amine nitrogen and the carbonyl oxygen of the lactam. This allows the molecule to act as a ligand, coordinating with metal ions to form complex ions or coordination compounds. rsc.orgyoutube.com

Coordination Chemistry

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com The nitrogen atom of the dibenzylamino group and the carbonyl oxygen in the piperidin-2-one ring both possess lone pairs of electrons, making them potential Lewis bases capable of donating electron density to a metal center (a Lewis acid). youtube.com Depending on the metal ion and reaction conditions, the molecule could bind in a monodentate fashion (through one atom) or as a bidentate chelating agent (through both the nitrogen and oxygen atoms). Piperidine (B6355638) derivatives are known to be key structural features in ligands designed for biological targets, such as σ₁ receptors. nih.gov

The number of bonds formed by the ligand(s) to the central metal ion is known as the coordination number. youtube.com Common coordination numbers are 2, 4, and 6, leading to linear, tetrahedral/square planar, and octahedral geometries, respectively. rsc.org

Ligand Exchange

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. youtube.com A coordination complex formed with this compound could undergo such reactions. For example, in an aqueous solution, coordinated water molecules could potentially be displaced by the aminopiperidinone ligand. Conversely, a stronger ligand, such as carbon monoxide or cyanide, could displace the this compound ligand from a metal center. youtube.com This reactivity is crucial in catalysis and biological systems, such as the reversible binding of oxygen to hemoglobin. youtube.com

Ring System Transformations of Piperidin-2-one Derivatives

The six-membered piperidin-2-one ring system is not static and can be chemically altered through various transformations, including changes in ring size or cleavage of the ring itself.

Ring Expansion and Contraction Reactions

Ring Contraction

Piperidine derivatives can undergo ring contraction to form five-membered rings. A notable method involves a photomediated Norrish Type II reaction of α-acylated piperidines. nih.gov In this process, irradiation with visible light excites a ketone group attached to the piperidine ring. This leads to an intramolecular hydrogen atom transfer, followed by the fragmentation of a carbon-nitrogen bond. The subsequent intramolecular cyclization of the resulting intermediate yields a cyclopentane (B165970) scaffold. nih.gov This strategy has been applied to various saturated heterocycles and offers a pathway to skeletally diverse products under mild conditions. nih.gov

Ring Expansion

Methodologies also exist for expanding the piperidine ring. A palladium-catalyzed two-carbon ring expansion has been reported for 2-vinyl piperidine derivatives, converting them into larger azepane (seven-membered) and azocane (B75157) (eight-membered) rings. chemrxiv.org This transformation proceeds under mild conditions with a high degree of stereochemical retention. Other ring expansion strategies in heterocyclic chemistry include the Ciamician–Dennstedt rearrangement, which expands a pyrrole (B145914) ring into a 3-chloropyridine (B48278) using dichlorocarbene. wikipedia.org The enantioselective ring expansion of prolinols has also been developed as a route to access optically active 3-aminopiperidine derivatives. acs.org

Table 2: Examples of Piperidine Ring Size Transformations

| Transformation | Starting Material Type | Product Type | Key Reagents/Conditions | Source(s) |

| Contraction | α-Acylated Piperidine | Substituted Cyclopentane | Visible Light, Photosensitizer | nih.gov |

| Expansion | 2-Vinyl Piperidine | Azepane / Azocane | Palladium Catalyst | chemrxiv.org |

| Expansion | Prolinol | 3-Aminopiperidine | - | acs.org |

Selective Ring-Opening Reactions

The piperidin-2-one ring contains a lactam (cyclic amide) functionality, which can be selectively opened. The most fundamental ring-opening reaction is hydrolysis, which cleaves the amide bond to produce a δ-amino acid. This reaction can typically be achieved under strong acidic or basic conditions. The parent compound, 2-piperidinone (also known as δ-valerolactam), undergoes ring-opening polymerization to form the polyamide nylon 5. wikipedia.org

More selective ring-opening reactions have been developed for related heterocyclic systems, which could be conceptually applied to functionalized piperidin-2-ones. For example, during the hydrogenation of certain substituted pyridines, pendant 2-furyl or 2-thienyl groups can undergo ring-opening to yield alcohols and thiols, respectively, in addition to the reduction of the primary ring. mdpi.com Another indirect strategy involves the reductive ring-opening of cyclopropane (B1198618) rings that have been appended to a tetrahydropyridine (B1245486) precursor, which has been used as a method to introduce substituents at the C3 position of the piperidine core. rsc.org These methods highlight the potential for using ring-opening strategies to introduce functionality into the acyclic chain that results from cleaving the piperidin-2-one ring.

Applications of S 3 Dibenzylamino Piperidin 2 One As a Chiral Building Block in Advanced Synthesis

Precursors for the Synthesis of Complex Natural Products and Analogues

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of alkaloid natural products. researchgate.netwhiterose.ac.uk Chiral 2-piperidone (B129406) scaffolds, closely related to (S)-3-(dibenzylamino)piperidin-2-one, are key intermediates in the stereoselective synthesis of these complex molecules. rsc.org They provide a rigid framework that allows for the controlled introduction of various substituents, ultimately leading to the target natural product.

A general strategy involves using a chiral piperidine or dihydropyridinone intermediate, derived from sources like L-lysine, to build more complex structures. rsc.org For instance, a stereoselective three-component vinylogous Mannich-type reaction can produce a chiral dihydropyridinone which acts as a versatile intermediate for synthesizing bioactive alkaloids such as (+)-241D and isosolenopsin A. rsc.org

While direct synthesis of natural products from this compound is not prominently featured in the literature, its structural framework is analogous to intermediates used in the synthesis of various piperidine alkaloids. The debenzylation of the amino group followed by further functionalization of the lactam ring could, in principle, provide access to a range of natural product analogues.

Table 1: Examples of Natural Product Classes Containing the Piperidine Motif

| Natural Product Class | Representative Examples | Significance |

|---|---|---|

| Piperidine Alkaloids | Isosolenopsin, (+)-241D, (-)-Epimyrtine | Bioactive compounds with a wide range of pharmacological properties. rsc.org |

| Indolizidine Alkaloids | Swainsonine, Castanospermine | Potent glycosidase inhibitors. |

Intermediates in the Asymmetric Synthesis of α-Amino Acids and Peptidomimetics

The structural rigidity of the 3-aminopiperidin-2-one (B154931) scaffold makes it an attractive template for creating constrained dipeptide surrogates used in peptidomimetics. nih.gov Peptidomimetics are designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net

The lactam ring of this compound can be envisioned as a constrained dipeptide mimic. The incorporation of such scaffolds can enforce specific secondary structures, like β-turns, which are crucial for the biological activity of many peptides. nih.gov For example, various azabicycloalkanone amino acids have been developed as effective mimics of type II' β-turns. nih.gov Furthermore, N-alkylation of peptide bonds, similar to the dibenzyl group on the nitrogen of the title compound, is a known strategy to induce significant structural effects and increase stability. nih.gov

Additionally, the derivatization of the core piperidinone structure can lead to novel α-amino acids. Although the direct conversion of this compound to α-amino acids is not a standard reported method, related strategies exist for the synthesis of complex amino acids. For instance, the asymmetric synthesis of tetrasubstituted α-aminophosphonic acids has been achieved using chiral heterocyclic intermediates. nih.gov

Table 2: Peptidomimetic Strategies Involving Heterocyclic Scaffolds

| Strategy | Description | Potential Advantage |

|---|---|---|

| Backbone Cyclization | Incorporating the peptide sequence into a cyclic structure, such as a piperidinone ring, to reduce conformational flexibility. nih.gov | Increased receptor selectivity and potency. |

| N-Alkylation | Substitution on the amide nitrogen to prevent hydrogen bonding and influence cis/trans isomerization. nih.gov | Enhanced proteolytic stability. |

Chiral Ligands and Organocatalysts Derived from the this compound Scaffold

Chiral piperidine frameworks are valuable components in the design of ligands for asymmetric catalysis. researchgate.net The development of new chiral ligands is essential for advancing stereoselective synthesis. For example, novel C1-symmetric dicyclopentadienes have been successfully used as chiral diene ligands in rhodium-catalyzed asymmetric arylations. organic-chemistry.org

The this compound scaffold possesses key features for development into a chiral ligand or organocatalyst. The chiral center can induce stereoselectivity, while the nitrogen and oxygen atoms can act as coordination sites for metals. Following deprotection of the dibenzylamino group, the resulting primary and secondary amines can be further functionalized. For instance, derivatization of related chiral amines has led to the production of thiourea (B124793) catalysts, which are effective dual-functional organocatalysts. rsc.org

While there are no specific reports on ligands derived directly from this compound, the general strategy of employing chiral amine-based heterocycles as platforms for catalyst development is well-established. rsc.org

Contributions to Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govamazonaws.com Combinatorial chemistry provides the synthetic tools to rapidly create large numbers of compounds from a common set of building blocks. nih.govyoutube.com

The polyfunctional nature of the (S)-3-aminopiperidin-2-one scaffold makes it a suitable starting point for DOS. The lactam, the protected amine, and the ring structure provide multiple points for diversification. For example, a modular approach known as Anion Relay Chemistry (ARC) has been used to access all possible stereoisomers of 2,4,6-trisubstituted piperidines, highlighting a powerful strategy for creating stereochemical diversity. nih.gov Similarly, iodine-mediated cyclization of amino acid derivatives has been employed for the diversity-oriented synthesis of various six-membered heterocycles. nih.gov

Although this compound is not explicitly mentioned in these studies, its structure aligns with the principles of a good scaffold for combinatorial library synthesis. Different functional groups could be introduced at the N1, C3-amino, and other positions of the piperidinone ring to generate a library of related but structurally distinct molecules.

Stereoselective Construction of Other Nitrogen-Containing Heterocycles

Chiral piperidines and piperidinones are not only targets in themselves but also serve as intermediates for the synthesis of other nitrogen-containing heterocycles. nih.gov Ring-closing, ring-opening, and ring-transformation reactions are powerful strategies in synthetic organic chemistry.

The this compound scaffold could potentially be transformed into other heterocyclic systems. For example, ring-closing metathesis, intramolecular Heck reactions, or other cyclization strategies could be employed on derivatives of this compound to form fused or bridged bicyclic systems. nih.gov A copper-catalyzed asymmetric aminoboration reaction has been developed for the ring-closing of unsaturated amines to yield 2,3-cis-disubstituted piperidines, demonstrating an advanced method for constructing N-heterocycles. nih.gov Furthermore, methods exist for converting piperidines into quinolizidine (B1214090) structures, which are another important class of natural alkaloids. rsc.org The development of new N-heterocyclic molecules is of great interest for applications ranging from medicinal chemistry to materials science. yale.edumdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound, offering a window into its intricate structural details and conformational preferences.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is instrumental in the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Although specific spectral data for this compound is not widely published, data for related piperidine structures can be used for general comparison. For instance, in a simple piperidine ring, the protons on the carbons adjacent to the nitrogen (C2 and C6) typically appear at a different chemical shift than the other ring protons. chemicalbook.comspectrabase.com Similarly, the chemical shifts of the carbon atoms in the piperidine ring are influenced by their proximity to the nitrogen atom and any substituents present. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to establish the connectivity of protons in the piperidine ring and the benzyl (B1604629) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. nih.govnih.gov This is particularly useful for distinguishing between the different methylene (B1212753) groups within the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the benzyl groups to the piperidine ring at the N1 and C3 positions, and for confirming the position of the carbonyl group at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. researchgate.net For this compound, NOESY can help determine the relative orientation of the benzyl groups and the conformation of the piperidine ring.

Interactive Data Table: Predicted NMR Data for this compound While experimental data is limited, a predicted ¹³C NMR spectrum for a related piperidinone structure provides insight into the expected chemical shifts. np-mrd.org

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | ~165-175 |

| C-N (benzyl) | ~135-140 |

| C (aromatic) | ~127-130 |

| C-N (piperidine) | ~50-60 |

| C-C=O | ~40-50 |

| CH₂ (piperidine) | ~20-40 |

NMR spectroscopy is a powerful tool for assessing the stereochemical purity of chiral compounds like this compound.

The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be determined by NMR, often through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. stackexchange.comnih.gov These diastereomeric complexes will exhibit distinct NMR signals, allowing for their quantification. researchgate.net For example, the ¹H or ¹⁹F NMR spectra of the resulting diastereomers may show separate signals for specific protons or fluorine atoms, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. nih.gov In some cases, the absolute configuration of a molecule can be determined by comparing the experimental NMR data of diastereomers with those of known configuration. mdpi.comnih.gov

The piperidine ring in this compound is not static and can undergo conformational changes, such as ring inversion. Variable Temperature (VT) NMR spectroscopy is employed to study these dynamic processes. korea.ac.kr By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of exchange increases, leading to broadening and eventual coalescence of these signals into a single averaged signal. Analysis of these changes can provide thermodynamic parameters for the conformational equilibrium, such as the activation energy for ring inversion. korea.ac.kr Studies on related piperidin-4-one systems have shown that the ring can exist in chair or boat conformations, and the presence of bulky substituents can influence the conformational equilibrium. researchgate.netniscpr.res.in

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key expected vibrational frequencies include:

C=O stretch (amide): A strong absorption band typically in the range of 1630-1680 cm⁻¹. The exact position can provide clues about the local environment, including hydrogen bonding.

C-N stretch: These absorptions are typically found in the fingerprint region of the spectrum.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H stretch (if present as a secondary amine precursor): A band in the region of 3300-3500 cm⁻¹.

FT-IR is also sensitive to intermolecular interactions, particularly hydrogen bonding. If the molecule participates in hydrogen bonding in the solid state, this can lead to a broadening and shifting of the C=O and any N-H stretching frequencies to lower wavenumbers.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Typical Absorption Range (cm⁻¹) |

| Amide C=O Stretch | 1630 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1000 - 1350 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically produces a protonated molecule [M+H]⁺. scispace.comscielo.br Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the molecule's structure. researchgate.net The fragmentation pattern can reveal the loss of specific groups, such as the benzyl groups or parts of the piperidinone ring, helping to confirm the proposed structure. scispace.comscielo.br For example, the fragmentation of related piperidine alkaloids often involves the loss of water or other small molecules from the piperidine ring. scispace.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. mdpi.comnih.gov By diffracting X-rays off a single crystal of this compound, it is possible to generate an electron density map from which the positions of all atoms can be determined with high precision.

This technique provides unambiguous confirmation of:

The absolute stereochemistry at the C3 chiral center.

The precise bond lengths and angles within the molecule.

The conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat).

The orientation of the dibenzylamino substituent.

The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules. stackexchange.com

Conclusion

(S)-3-(dibenzylamino)piperidin-2-one represents a valuable, albeit not extensively documented, chiral building block in the repertoire of synthetic organic chemistry. Its synthesis, achievable through established methodologies such as chiral pool-based approaches or the use of chiral auxiliaries, provides access to a stereochemically defined piperidin-2-one scaffold. The strategic placement of the dibenzylamino group at the C3 position offers numerous possibilities for subsequent functionalization and elaboration into more complex molecular architectures. While specific research on this particular compound is limited, its potential as a precursor for chiral piperidines and other novel heterocyclic systems underscores the importance of continued exploration into the synthesis and application of such chiral lactams. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes and the investigation of its utility in the synthesis of new therapeutic agents.

Computational and Theoretical Studies of S 3 Dibenzylamino Piperidin 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-to-large organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state conformation.

For piperidine-based structures, the six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of (S)-3-(dibenzylamino)piperidin-2-one, the piperidin-2-one ring is expected to exist in a slightly distorted chair-like conformation. DFT geometry optimization, often using functionals like B3LYP with a basis set such as 6-31+G(d), can precisely calculate bond lengths, bond angles, and dihedral angles.

The orientation of the substituents on the piperidine (B6355638) ring is critical. The bulky dibenzylamino group at the C3 position and its stereochemistry (S-configuration) will significantly influence the preferred conformation. DFT calculations can determine whether the substituents favor an equatorial or axial position to achieve the lowest energy state. For instance, in related 2,6-diarylpiperidin-4-ones, substituents have been shown to adopt equatorial orientations. The planarity of the amide bond within the lactam ring introduces some flattening compared to a standard cyclohexane chair.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (DFT) Note: This table presents typical values for a substituted piperidine ring system as specific data for this compound is not available. The data is illustrative of parameters obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amide) | ~1.35 Å |

| C=O | ~1.23 Å | |

| C-C (ring) | ~1.53 - 1.54 Å | |

| C-N (ring) | ~1.47 Å | |

| Bond Angle | C-N-C (ring) | ~118° |

| N-C-C (ring) | ~111° | |

| Dihedral Angle | C-C-N-C | Defines ring puckering |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous theoretical treatment than DFT, often at a higher computational expense. These methods are particularly useful for accurately determining the energetic properties of different isomers and conformers.

For this compound, ab initio calculations can be used to quantify the energy differences between various stable conformations, such as different puckers of the piperidine ring or rotamers of the dibenzylamino group. The relative free energies (ΔG) of conformers determine their population at equilibrium. For example, studies on 2-methyl-1-phenylpiperidine have shown that the energy difference between axial and equatorial conformers can be as small as -1.0 kcal/mol, indicating that multiple conformations can coexist. The stability is influenced by factors like allylic strain and electrostatic interactions. Calculating the energy of the transition states connecting these conformers allows for the determination of the energy barriers to conformational inversion.

Table 2: Illustrative Relative Energies of Piperidine Conformers Note: This table shows hypothetical relative energy data for different conformers of a substituted piperidine to illustrate the output of ab initio calculations.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Chair, equatorial substituent | 0.00 (Reference) |

| B | Chair, axial substituent | +1.5 |

| C | Twist-boat | +5.2 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the electron-rich dibenzylamino group and the nitrogen atom of the piperidine ring. The LUMO is expected to be centered around the carbonyl group (C=O) of the lactam, which is the most electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals.

Table 3: Representative FMO Properties for a Piperidine Derivative Note: The following values are illustrative for a related N-substituted piperidone curcumin analogue and are used to demonstrate the data obtained from FMO analysis.

| Property | Value (eV) |

| HOMO Energy | -6.0 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule over time in an explicit solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with surrounding molecules, such as water or other solvents.

An MD simulation of this compound would reveal its flexibility, including the puckering of the piperidine ring and the rotation of the benzyl (B1604629) groups. The stability of the molecular conformation over the simulation time (e.g., 100 ns) can be assessed by monitoring the root-mean-square deviation (RMSD). Furthermore, MD simulations can identify and quantify key intermolecular interactions, such as hydrogen bonds between the lactam N-H or C=O group and solvent molecules. This provides a more realistic picture of the molecule's behavior in solution or in a biological environment.

Computational Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. This synergy between theory and experiment is crucial for structural elucidation.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing the calculated wavenumbers with the experimental spectrum, each vibrational mode (e.g., C=O stretch, N-H bend, C-N stretch) can be assigned with confidence.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts for a set of low-energy conformers can be averaged based on their Boltzmann population to yield a theoretical spectrum. A strong correlation between the predicted and experimental NMR spectra provides robust evidence for the proposed molecular structure and its dominant conformation in solution.

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies for a Piperidine Derivative Note: This table provides an illustrative comparison for 2-methylpiperidine to demonstrate the validation process.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | 3350 | 3345 |

| C-H stretch (asym) | 2960 | 2955 |

| C-H stretch (sym) | 2870 | 2865 |

| C-N stretch | 1125 | 1120 |

Mechanistic Investigations of Asymmetric Transformations Involving the Compound

Given its chiral nature, this compound has the potential to act as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of such reactions and understanding the origin of stereoselectivity.

By locating the transition state (TS) structures for the formation of different stereoisomers, the activation energies can be calculated. According to transition state theory, the stereochemical outcome of a reaction is determined by the difference in the free energies of the competing diastereomeric transition states. A lower energy transition state corresponds to the major product.

For a reaction involving this compound, computational studies could model the approach of reactants to the chiral scaffold, identify key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) in the transition state that dictate facial selectivity, and thereby explain why one enantiomer or diastereomer is formed preferentially. Such mechanistic insights are crucial for the rational design and optimization of new asymmetric transformations.

Chirality Sensing and Recognition Studies through Computational Modeling

As of the latest literature review, there are no specific computational modeling studies that have been published on the chirality sensing and recognition properties of this compound. Therefore, no detailed research findings or data tables can be presented in this section.

Future computational research in this area would be invaluable. It could provide insights into the potential of this compound as a chiral sensor by:

Identifying the key intermolecular interactions that would govern its binding with other chiral molecules. These could include hydrogen bonding, π-π stacking, and steric repulsion.

Predicting the enantioselectivity of the compound towards a range of chiral guests.

Elucidating the conformational changes that may occur upon binding to different enantiomers.

Such theoretical investigations would not only advance the fundamental understanding of chiral recognition at the molecular level but also guide the experimental design of novel applications for this compound in fields such as enantioselective catalysis, chiral separations, and sensing. The scientific community awaits future research to unlock the potential of this and similar chiral molecules through the lens of computational and theoretical chemistry.

Q & A

Q. Q1: What are the optimized synthetic routes for (S)-3-(dibenzylamino)piperidin-2-one, and how do reaction conditions influence yield and stereochemical purity?

Answer: The synthesis of this compound typically involves multi-step protocols starting from chiral precursors. For example, one method begins with L-alanine, which is converted to (S)-3-(N,N-dibenzyl)-alanine, followed by a two-step transformation via a Weinreb amide intermediate to achieve high yields (~90%) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Temperature control : Lower temperatures (0–5°C) minimize racemization during dibenzylamine coupling.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) are critical for hydrogenolysis steps to retain stereochemistry .

Characterization relies on NMR (e.g., NMR for carbonyl confirmation at δ ~175 ppm) and mass spectrometry to verify molecular weight and purity .

Advanced Synthesis: Stereochemical Control

Q. Q2: How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?

Answer: Stereochemical inconsistencies often arise from competing reaction pathways. Strategies include:

- Chiral auxiliaries : Use of (S)-configured Weinreb amides to enforce enantiomeric purity .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps to control piperidin-2-one ring formation .

- Crystallographic analysis : Single-crystal X-ray diffraction confirms absolute configuration, resolving ambiguities from NMR or HPLC data .

Biological Activity Profiling

Q. Q3: What methodologies are recommended for evaluating the anti-inflammatory potential of this compound derivatives?

Answer: Biological assays should focus on:

- Cyclooxygenase (COX) inhibition : ELISA-based assays measuring prostaglandin E (PGE) suppression in macrophage cell lines (e.g., RAW 264.7) .

- Dose-response studies : IC calculations to compare potency against reference drugs (e.g., indomethacin).

- Selectivity profiling : Parallel testing on COX-1 vs. COX-2 isoforms to assess isoform specificity .

Structure-Activity Relationship (SAR) Studies

Q. Q4: How do structural modifications to the dibenzylamino group impact the antimicrobial activity of this compound?

Answer: SAR studies reveal:

- Benzyl substituents : Electron-withdrawing groups (e.g., -Cl) on the benzyl rings enhance Gram-positive bacterial inhibition (e.g., S. aureus MIC ~2 µg/mL) by increasing membrane permeability .

- Steric effects : Bulky substituents (e.g., cyclopentyloxy groups) reduce activity due to hindered target binding .

- Piperidin-2-one conformation : Ring puckering (e.g., chair vs. boat) modulates interactions with bacterial efflux pumps .

Data Contradiction Analysis

Q. Q5: How should researchers address conflicting reports on the metabolic stability of this compound in hepatic models?

Answer: Contradictions may arise from:

- Species-specific metabolism : Human liver microsomes vs. rodent models exhibit varying CYP450 isoform activities.

- Experimental design : Standardize incubation conditions (e.g., NADPH concentration, incubation time) to ensure reproducibility .

- Analytical validation : Use LC-MS/MS with deuterated internal standards to quantify metabolite formation (e.g., N-debenzylated products) .

Computational Modeling

Q. Q6: What computational approaches are effective in predicting the binding affinity of this compound to neurological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with GABA receptor subtypes .

- MD simulations : Nanosecond-scale simulations (e.g., GROMACS) assess ligand-receptor complex stability in lipid bilayers.

- QSAR models : Train on datasets of piperidin-2-one derivatives to predict blood-brain barrier permeability .

Advanced Analytical Challenges

Q. Q7: How can researchers differentiate between enantiomeric impurities and synthetic byproducts in this compound batches?

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve (S) and (R) enantiomers .

- VCD spectroscopy : Vibrational circular dichroism provides unambiguous stereochemical assignment without crystallization .

- Isotopic labeling : -labeled dibenzylamino groups aid in tracking degradation pathways via HRMS .

Metabolic Pathway Elucidation

Q. Q8: What strategies are recommended for mapping the phase I and II metabolism of this compound?

Answer:

- In vitro assays : Incubate with human hepatocytes and monitor metabolites via UPLC-QTOF-MS.

- Enzyme inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

- Radiolabeling : Synthesize -labeled analogs to quantify biliary vs. renal excretion in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.